N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the compound’s functional groups and its potential reactivity .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and stability. These properties can be determined through various laboratory techniques .Scientific Research Applications
Corrosion Inhibition
Studies on thiazole derivatives, including compounds with structural similarities to N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, have shown their potential as corrosion inhibitors for metals. Quantum chemical parameters and molecular dynamics simulations have been used to predict the corrosion inhibition performances of such compounds against the corrosion of iron. The interaction strength between the metal surface and these molecules was investigated, indicating their efficiency as corrosion inhibitors (Kaya et al., 2016).
Crystal Structure and Molecular Interactions
Research on thiazole derivatives has also extended to their synthesis, characterization, and crystal structure analysis. Studies include the synthesis of compounds with structural features similar to the target molecule, revealing their crystallization patterns and intermolecular interactions. Such research provides insights into the molecular structures and potential functional applications of these compounds (Nadaf et al., 2019).
Antimicrobial Activities
Thiazole derivatives have been evaluated for their antimicrobial properties. Research has demonstrated that compounds related to this compound possess moderate to high antimicrobial activity against various bacterial and fungal strains. This highlights their potential as candidates for developing new antimicrobial agents (Sah et al., 2014).
Potential Applications in Inflammation and Viral Infections
Some thiazole derivatives have shown potential in inhibiting key enzymes involved in inflammation-related diseases, such as 5-lipoxygenase inhibitors, indicating their application in treating conditions like asthma and rheumatoid arthritis (Suh et al., 2012). Furthermore, research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has unveiled their antiviral activities, particularly against tobacco mosaic virus, suggesting their use in antiviral therapies (Chen et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-11-6-8-13(9-7-11)16-12(2)21-17(20-16)19-15-5-3-4-14(18)10-15/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWRAAILDKUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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